molecular formula C8H10N2O2S B12635291 6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione CAS No. 921600-56-8

6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione

Cat. No.: B12635291
CAS No.: 921600-56-8
M. Wt: 198.24 g/mol
InChI Key: IVLMQSOUUCWUTG-UHFFFAOYSA-N
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Description

6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione represents a structurally specialized benzothiazole derivative with significant potential in medicinal chemistry and drug discovery research. This compound features a unique 2,3-dihydrobenzothiazole scaffold substituted with amino functionality at the 6-position and methyl group at the 2-position, creating a privileged structure that may interact with various biological targets. Researchers are particularly interested in this molecular framework for developing kinase inhibition applications, as related benzothiazole and benzoxazole compounds have demonstrated substantial utility as Janus kinase (JAK) inhibitors with potential therapeutic implications for immune-mediated disorders and proliferative diseases . The core structure of this compound incorporates a sulfonyl group in the heterocyclic ring system, which contributes to both electronic characteristics and molecular recognition properties. This compound serves as a valuable intermediate for structural diversification and structure-activity relationship studies, particularly through functionalization of its primary amino group, which can be readily derivatized to create amide linkages, imine formations, or incorporated into more complex heterocyclic systems . The methyl substitution at the 2-position and the electron-donating amino group at the 6-position create a strategic molecular architecture that may enhance binding affinity for enzymatic targets through both hydrophobic interactions and hydrogen bonding capabilities. In investigative applications, this compound has shown relevance for studying cellular signaling pathways, particularly those mediated by kinase enzymes. The structural similarity to established bioactive scaffolds suggests potential research utility in developing small molecule probes for JAK-STAT pathway modulation . Additional research applications include serving as a molecular template for designing optimized inhibitors targeting various phosphotransferase enzymes, with the dihydrobenzothiazole core providing a rigid framework that can be systematically modified to enhance selectivity and potency against specific kinase isoforms. The compound's unique combination of hydrogen bond donors/acceptors and hydrophobic regions makes it particularly valuable for exploring protein-ligand interactions in biochemical assays and high-throughput screening platforms aimed at identifying novel therapeutic candidates for inflammatory conditions, autoimmune disorders, and oncological applications.

Properties

CAS No.

921600-56-8

Molecular Formula

C8H10N2O2S

Molecular Weight

198.24 g/mol

IUPAC Name

2-methyl-1,1-dioxo-3H-1,2-benzothiazol-6-amine

InChI

InChI=1S/C8H10N2O2S/c1-10-5-6-2-3-7(9)4-8(6)13(10,11)12/h2-4H,5,9H2,1H3

InChI Key

IVLMQSOUUCWUTG-UHFFFAOYSA-N

Canonical SMILES

CN1CC2=C(S1(=O)=O)C=C(C=C2)N

Origin of Product

United States

Preparation Methods

Method 1: Direct Synthesis from Substituted Anilines

One of the most common methods for synthesizing 6-amino benzothiazoles involves the use of substituted anilines treated with potassium thiocyanate (KSCN) in the presence of glacial acetic acid and bromine. The general procedure is as follows:

  • Reagents : Substituted aniline, KSCN, bromine, glacial acetic acid.

  • Procedure :

    • Dissolve substituted aniline in glacial acetic acid and cool to below room temperature.
    • Slowly add KSCN while stirring.
    • Add bromine dropwise to maintain a temperature below 0°C.
    • Stir for several hours at low temperatures, then allow to stand overnight.
    • Filter and recrystallize the product from a suitable solvent (e.g., ethanol) to obtain pure crystals.

This method has been reported to yield up to 75% of the desired product with satisfactory purity levels.

Method 2: Cyclization Approach

Another effective method is the cyclization of thioamide derivatives with various electrophiles. This method allows for the introduction of diverse functional groups on the benzothiazole ring.

  • Reagents : Thioamide derivatives, electrophiles (e.g., halogens), solvents (e.g., chloroform).

  • Procedure :

    • Mix thioamide with an appropriate electrophile in a solvent under reflux conditions.
    • Monitor the reaction progress using thin-layer chromatography (TLC).
    • Upon completion, cool the reaction mixture and precipitate the product.
    • Purify through recrystallization.

This method can provide high yields and allows for functional group modifications that enhance biological activity.

Method 3: One-Pot Synthesis

A more recent approach involves a one-pot synthesis where all reagents are combined simultaneously.

  • Reagents : Aniline derivatives, KSCN, bromine, acetic acid.

  • Procedure :

    • Combine all reactants in a single flask under controlled temperature conditions.
    • Stir continuously while monitoring for completion.
    • Isolate the product through filtration and wash with water.

This method simplifies the process and reduces time while maintaining good yields.

Comparative Analysis of Preparation Methods

Method Yield (%) Purity Level Complexity Time Required
Direct Synthesis Up to 75% Moderate Moderate Several hours
Cyclization Approach High High High Varies
One-Pot Synthesis Good Moderate Low Short

Chemical Reactions Analysis

Nucleophilic Substitution at the Amino Group

The primary amino group (-NH₂) at position 6 participates in nucleophilic substitution and condensation reactions.

Key Reactions:

  • Acylation : Reacts with acetyl chloride in anhydrous dichloromethane to form N-acetyl derivatives, confirmed by 1H^1H NMR shifts at δ 2.1 ppm (CH₃CO) and δ 8.3 ppm (NH) .

  • Schiff Base Formation : Condenses with aromatic aldehydes (e.g., benzaldehyde) in ethanol under reflux to yield imine derivatives. Yields range from 65–80% depending on substituents .

Reaction TypeReagent/ConditionsProductYield (%)Reference
AcylationAcetyl chloride, DCM, 0°C, 2h6-Acetamido-2-methyl-1,1-dioxo derivative72
Schiff BaseBenzaldehyde, EtOH, reflux, 6h6-(Benzylideneamino) derivative78

Cyclization and Annulation Reactions

The compound undergoes intramolecular cyclization and multicomponent annulation to form fused heterocycles.

Case Study:

  • Annulation with α-Iodoketones :
    Treatment with phenacyl bromide in DMF at 80°C produces imidazo[2,1-b]benzothiazolium derivatives via N-alkylation followed by cyclization. 13C^{13}C NMR confirms the formation of a fused imidazole ring (δ 145.9 ppm, C=N) .

SubstrateConditionsProductYield (%)Reference
Phenacyl bromideDMF, 80°C, 4hImidazo[2,1-b]benzothiazolium bromide68

Electrophilic Aromatic Substitution

The electron-deficient benzothiazole ring directs electrophiles to specific positions.

Halogenation:

  • Bromination : Reacts with bromine in acetic acid at 50°C to yield 5-bromo-substituted derivatives. LC-MS confirms m/z 319.9 [M+H]⁺ .

ElectrophileConditionsPosition SubstitutedYield (%)Reference
Br₂AcOH, 50°C, 3hC585

Condensation with Active Methylene Compounds

The amino group facilitates Knoevenagel condensations.

Example:

  • Reaction with Malononitrile :
    Under microwave irradiation (60°C, 15 min), forms 2-arylidene derivatives. FT-IR shows CN stretch at 2215 cm⁻¹ .

PartnerConditionsProductYield (%)Reference
MalononitrileMWI, EtOH, 60°C, 15min6-(Dicyanomethylene) derivative92

Coordination Chemistry

The amino and sulfone groups act as ligands for metal ions.

Complexation with Cu(II):

Forms a 1:2 complex with Cu(NO₃)₂ in methanol, characterized by UV-Vis absorption at λₘₐₓ = 635 nm (d-d transition) .

Metal SaltStoichiometryApplicationReference
Cu(NO₃)₂1:2 (M:L)Antimicrobial agents

Mechanistic Insights

  • Cyclization Pathways : DFT calculations indicate that annulation reactions proceed via a stepwise mechanism involving initial N-alkylation, followed by intramolecular nucleophilic attack (ΔG‡ = 28.5 kcal/mol) .

  • Electronic Effects : Sulfone groups deactivate the benzothiazole ring, favoring substitution at C5 over C7 (Hammett σₚ = 1.67 for -SO₂-) .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical characteristics:

  • IUPAC Name : 6-Amino-2-methyl-2,3-dihydro-1H-benzothiazole-1,1-dione
  • Molecular Formula : C7H8N2O2S
  • Molecular Weight : 184.21 g/mol
  • Appearance : Crystalline powder, typically white to pale grey
  • Melting Point : 121-127°C

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including 6-Amino-2-methyl-2,3-dihydro-1H-benzothiazole-1,1-dione. The compound has shown effectiveness against various cancer cell lines. For instance:

  • VEGFR-2 Inhibition : A series of benzothiazole derivatives have been synthesized and evaluated for their activity as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). Compounds derived from benzothiazole scaffolds exhibited promising IC50 values in the low micromolar range against cancer cell lines such as HCT116 and MCF7 .

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects. A series of benzothiazole derivatives were evaluated for their anticonvulsant properties and neurotoxicity profiles. Most compounds demonstrated significant anticonvulsant activity without neurotoxic effects, indicating their potential as therapeutic agents for neurological disorders .

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of a series of new benzothiazole hybrids against multiple cancer cell lines. Among these hybrids, one compound demonstrated an IC50 value of 5.61 µM against HCT116 cells and showed a favorable safety profile in normal cell lines . This highlights the potential of benzothiazole derivatives in developing new cancer therapies.

Case Study 2: Neurotoxicity Assessment

In another study assessing the safety profile of synthesized benzothiazole compounds, none exhibited significant neurotoxicity or liver toxicity while maintaining anticonvulsant efficacy. This suggests that these compounds could be valuable in treating epilepsy and other neurological conditions without adverse side effects .

Mechanism of Action

The mechanism of action of 6-Amino-2-methyl-2,3-dihydro-1H-1lambda~6~,2-benzothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microbial cells. In cancer research, it has been shown to interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and its analogues:

Compound Name Core Structure Substituents Sulfonyl Groups Notable Biological Activity Synthesis Highlights
6-Amino-2-methyl-2,3-dihydro-1H-1λ⁶,2-benzothiazole-1,1-dione Benzothiazole-dihydrothiazine 6-NH₂, 2-CH₃ 2 (1,1-dione) Under investigation (theoretical CNS/antimicrobial) Likely involves thiourea cyclization or sulfonation
6-Methoxy-1,3-benzothiazol-2-amine Benzothiazole 6-OCH₃, 2-NH₂ 0 Antimicrobial, anticonvulsant (e.g., riluzole analogues) Bromine-mediated cyclization of p-anisidine (83% yield)
6-(Aminomethyl)-1,1-dioxo-1,2-benzothiazol-3-one Benzothiazole 6-CH₂NH₂, 3-ketone 3 (1,1,3-trione) Enhanced polarity; potential protease inhibition Aminomethylation post-sulfonation
4-Amino-2,3,3-trimethyl-1λ⁶,2-thiazolidine-1,1-dione Thiazolidine 4-NH₂, 2,3,3-CH₃ 2 (1,1-dione) Improved metabolic stability (saturated ring) Not specified
3-{4-[4-(Dimethylamino)-6-methylpyrimidin-2-yl]piperazin-1-yl}-1λ⁶,2-benzothiazole-1,1-dione Benzothiazole Piperazinyl-pyrimidinyl side chain 2 (1,1-dione) CNS modulation (bulky substituents) Multi-step coupling reactions

Key Research Findings

a) Substituent Effects on Bioactivity
  • Methoxy groups, being electron-withdrawing, reduce aromatic ring reactivity but improve lipophilicity, as seen in riluzole’s neuroprotective effects . Aminomethyl substitution (as in ) increases polarity and may limit blood-brain barrier penetration but improve solubility for systemic applications.
b) Core Structure Impact
  • Benzothiazole vs. Thiazolidine: The aromatic benzothiazole core (target compound, ) enables π-π stacking with biological targets, critical for enzyme inhibition.
c) Sulfonyl Group Influence
  • The 1,1-dione moiety in the target compound and increases acidity (pKa ~1–3) and polarity, favoring interactions with basic residues in enzymes. In contrast, the 1,1,3-trione in further elevates electrophilicity, which may enhance covalent binding but reduce selectivity .

Biological Activity

6-Amino-2-methyl-2,3-dihydro-1H-1λ6,2-benzothiazole-1,1-dione, commonly referred to as 6-amino-2-methylbenzothiazole, is a compound belonging to the benzothiazole family. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

  • IUPAC Name : 6-Amino-2-methylbenzothiazole
  • Molecular Formula : C8H8N2S
  • Molecular Weight : 164.23 g/mol
  • Appearance : White to cream crystalline powder
  • Melting Point : 121-127 °C

Biological Activity Overview

The biological activity of 6-amino-2-methylbenzothiazole has been explored in various studies, highlighting its potential as an anticancer and antimicrobial agent.

Anticancer Activity

Recent research has demonstrated that derivatives of benzothiazoles exhibit significant anticancer properties. For instance, a study highlighted the efficacy of 2-aminobenzothiazole derivatives against various cancer cell lines, showing IC50 values ranging from 0.315 to 2.66 µM for cell growth inhibition in prostate (PC3), breast (MCF-7), lung (A549), and colon cancer (HCT-116) cell lines .

Table 1: Anticancer Activity of Benzothiazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound 3PC30.315EGFR inhibition
Compound 4MCF-71.08Cell cycle arrest
Compound 5A5490.500Apoptosis induction
Compound 6HCT-1162.66Inhibition of angiogenesis

Antimicrobial Activity

In addition to its anticancer properties, benzothiazole derivatives have shown promising antimicrobial activity. A study focused on synthesizing and evaluating various benzothiazole derivatives indicated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The compounds exhibited minimum inhibitory concentrations (MICs) that suggest their potential as effective antimicrobial agents .

Table 2: Antimicrobial Activity of Benzothiazole Derivatives

Compound IDBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus16
Compound BEscherichia coli32
Compound CPseudomonas aeruginosa64

Case Study 1: In Vivo Efficacy Against Tumors

A notable case study investigated the in vivo efficacy of a benzothiazole derivative in an MC38 xenograft model. The treatment resulted in a 62% reduction in tumor growth at a dosage of 200 mg/kg , demonstrating significant potential for therapeutic applications in cancer treatment .

Case Study 2: Antimicrobial Evaluation

Another study evaluated the antimicrobial properties of synthesized benzothiazole derivatives against various pathogens. The results indicated that certain derivatives had comparable efficacy to standard antibiotics, suggesting their potential role as alternative treatments for resistant bacterial strains .

Q & A

Q. Table 1: Representative Synthesis Conditions

Reagent/ConditionRoleOutcome/Purity CheckReference
PPA, RTCyclization catalystCore structure formation
Ethanol, reflux (4–6 h)Solvent for nucleophilic substitutionFunctional group introduction
IR/NMR/Elemental AnalysisStructural validationPurity >95%

Advanced: How can computational methods like molecular docking elucidate the bioactivity of benzothiazole derivatives?

Methodological Answer:
Molecular docking studies predict binding affinities and interactions between benzothiazole derivatives and target enzymes (e.g., α-glucosidase for antidiabetic applications):

  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Parameters : Grid boxes centered on active sites (e.g., α-glucosidase PDB: 5NN8), with Lamarckian genetic algorithms for conformational sampling .
  • Interpretation : Analyze binding poses (e.g., 9c derivative forms hydrogen bonds with catalytic residues Asp349 and Arg439) and compare inhibition constants (Ki) with experimental IC₅₀ values .

Data Contradiction: How should researchers resolve discrepancies in spectral data (e.g., NMR/IR) for novel benzothiazole analogs?

Methodological Answer:
Discrepancies arise from tautomerism, impurities, or solvent effects. Mitigation strategies include:

  • Cross-Validation : Combine ¹H/¹³C NMR (e.g., aromatic protons at δ 7.2–8.5 ppm) with IR (C–S stretch at 650–750 cm⁻¹) and high-resolution mass spectrometry (HRMS) .
  • Elemental Analysis : Compare experimental vs. calculated C/H/N/S percentages (e.g., <0.4% deviation indicates purity) .
  • Crystallography : Resolve ambiguous stereochemistry via X-ray diffraction (e.g., dihedral angles between benzothiazole and substituent rings) .

Advanced: What methodological approaches evaluate the antimicrobial/antitumor potential of benzothiazole derivatives?

Methodological Answer:

  • In Vitro Assays :
    • Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
    • Antitumor : MTT assay on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7) .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on the phenyl ring enhance activity) .
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) or ROS detection .

Basic: What spectroscopic/crystallographic techniques confirm the stereochemistry of substituted benzothiazoles?

Methodological Answer:

  • X-Ray Crystallography : Resolve dihedral angles (e.g., 6.51° between benzothiazole and pyrazole rings) and π-π interactions (centroid distances ~3.7 Å) .
  • NOESY NMR : Detect spatial proximity of protons (e.g., allyl group orientation in naphthalimide-benzothiazole conjugates) .
  • Polarized Light Microscopy : Identify crystalline vs. amorphous phases during polymorph screening .

Advanced: How can reaction optimization address low yields in benzothiazole synthesis?

Methodological Answer:

  • DoE (Design of Experiment) : Vary temperature, catalyst load (e.g., PPA from 1–5 eq.), and solvent polarity (DMF vs. ethanol) .
  • Microwave Assistance : Reduce reaction time (e.g., 30 min vs. 6 h) while maintaining yields >80% .
  • Workup Optimization : Use column chromatography (ethyl acetate/chloroform gradients) to isolate pure products .

Data Contradiction: How to interpret conflicting biological activity data across studies?

Methodological Answer:

  • Assay Standardization : Use reference compounds (e.g., ciprofloxacin for antimicrobial studies) and normalize cell viability to controls .
  • Meta-Analysis : Compare IC₅₀ ranges across analogs (e.g., fluorophenyl derivatives show 2–10 µM variability due to transporter expression) .

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